molecular formula C14H11NO B10865912 N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide CAS No. 136552-20-0

N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide

Cat. No.: B10865912
CAS No.: 136552-20-0
M. Wt: 209.24 g/mol
InChI Key: TVIWFFSQFQBIIJ-UHFFFAOYSA-N
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Description

N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide is an organic compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of a naphthalene ring attached to a carboxamide group, which is further substituted with a prop-2-yn-1-yl group. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with prop-2-yn-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive species can then interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the prop-2-yn-1-yl group allows for unique reactivity, particularly in nucleophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

136552-20-0

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

N-prop-2-ynylnaphthalene-1-carboxamide

InChI

InChI=1S/C14H11NO/c1-2-10-15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2,(H,15,16)

InChI Key

TVIWFFSQFQBIIJ-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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